

Comparative Guide to ^1H and ^{13}C NMR Analysis of Substituted Piperidin-4-ones

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Compound of Interest

Compound Name: *Piperidin-4-one hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of substituted piperidin-4-ones. These heterocyclic compounds are significant scaffolds in medicinal chemistry, and understanding their structural features through NMR is crucial for drug design and development.^[1] This document outlines the characteristic chemical shifts and coupling constants, offers a standardized experimental protocol, and presents visual aids to facilitate spectral interpretation.

General Spectral Features of the Piperidin-4-one Ring

The piperidin-4-one core consists of a six-membered saturated ring containing a nitrogen atom and a ketone group. The conformation of this ring, typically a chair form, and the nature and orientation (axial or equatorial) of its substituents heavily influence the NMR spectra.^{[2][3]}

- ^1H NMR: Protons on the piperidine ring typically resonate in the upfield region of the spectrum.
 - H-2 and H-6 (protons α to nitrogen): These protons are adjacent to the electron-withdrawing nitrogen atom and usually appear in the range of δ 2.5-3.5 ppm. Their chemical shift is sensitive to the substituent on the nitrogen.

- H-3 and H-5 (protons α to carbonyl): These protons are adjacent to the carbonyl group and are found in a similar range, typically δ 2.0-3.0 ppm.
- The axial and equatorial protons at the same carbon are diastereotopic and will have different chemical shifts and distinct coupling constants. Axial protons generally resonate at a higher field (lower ppm) than their equatorial counterparts.
- ^{13}C NMR: The carbon signals are spread over a wider range.
 - C-4 (carbonyl carbon): This is the most downfield signal, typically appearing above δ 200 ppm.
 - C-2 and C-6 (carbons α to nitrogen): These carbons resonate in the range of δ 40-60 ppm. Their shifts are significantly affected by N-substitution.
 - C-3 and C-5 (carbons α to carbonyl): These carbons typically appear in the range of δ 40-50 ppm.

Comparative NMR Data for Substituted Piperidin-4-ones

The chemical shifts of the piperidin-4-one ring are highly dependent on the electronic and steric effects of the substituents. The following tables summarize typical ^1H and ^{13}C NMR chemical shift ranges for various substitution patterns.

Table 1: Comparative ^1H NMR Chemical Shifts (δ , ppm) for Substituted Piperidin-4-ones

Proton	Unsubstituted[4]	N-Acyl[5]	2,6-Diaryl[2]	3-Alkyl[6]
H-2, H-6	~2.79	2.80 - 6.27	3.0 - 4.5	2.5 - 3.5
H-3, H-5	~2.04	2.80 - 3.10	2.5 - 3.0	2.0 - 2.8
NH	~2.18	-	~1.8 - 2.5	~1.8 - 2.5
N-CH ₃	-	-	-	-
Aryl-H	-	-	7.0 - 8.0	7.0 - 8.0

Note: Data is compiled from various sources and represents typical ranges. The presence of multiple, bulky substituents can lead to more complex spectra and conformational changes.[7]

Table 2: Comparative ^{13}C NMR Chemical Shifts (δ , ppm) for Substituted Piperidin-4-ones

Carbon	Unsubstituted	N-Acyl[5]	2,6-Diaryl[2]	3-Alkyl[6]
C-2, C-6	~47.0	45.0 - 55.0	60.0 - 70.0	55.0 - 65.0
C-3, C-5	~41.0	40.0 - 50.0	45.0 - 55.0	40.0 - 50.0
C-4 (C=O)	~209.0	205.0 - 210.0	208.0 - 212.0	208.0 - 212.0
N-C=O	-	165.0 - 175.0	-	-
Aryl-C	-	-	125.0 - 150.0	125.0 - 150.0

Detailed Experimental Protocol

The following is a generalized protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of substituted piperidin-4-ones.

A. Sample Preparation

- Weigh accurately 5-10 mg of the substituted piperidin-4-one sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD) in a clean, dry NMR tube. Chloroform-d (CDCl_3) is commonly used for non-polar derivatives, while DMSO-d_6 is suitable for more polar compounds.[8]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm for both ^1H and ^{13}C).[9]
- Cap the NMR tube and gently agitate to ensure complete dissolution.

B. NMR Spectrometer Setup and Data Acquisition

- The spectra should be recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[10][11]

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- For ^1H NMR:
 - Acquire the spectrum at a probe temperature of 25 °C.[10]
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).
 - Employ a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
- For ^{13}C NMR:
 - Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.
 - Set the spectral width to cover the full range of carbon chemical shifts (e.g., -10 to 220 ppm).
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.[12]
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH , CH_2 , and CH_3 groups.[12]

C. Data Processing

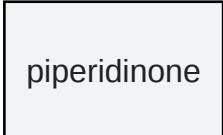
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum manually.
- Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak).
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the coupling patterns (multiplicities and J-couplings) to deduce proton connectivity.
[\[12\]](#)

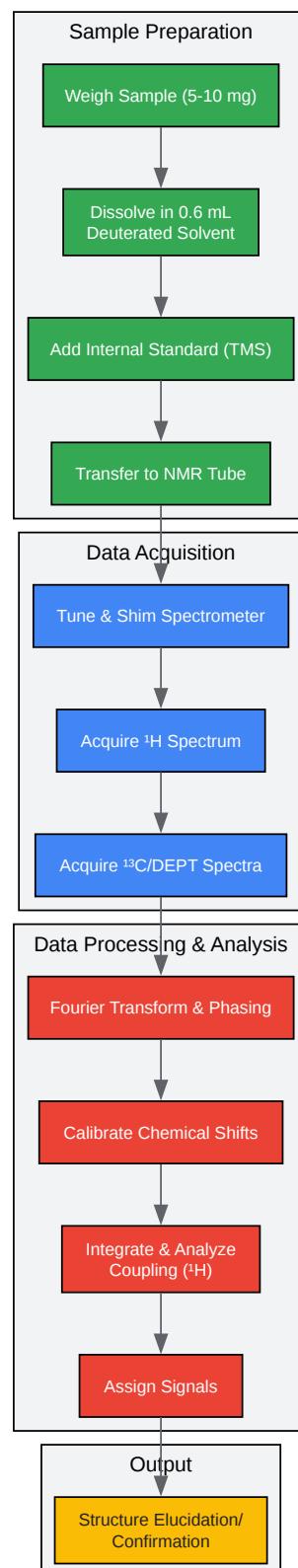
Visualizations

The following diagrams illustrate the fundamental structure and a typical workflow for NMR analysis.

Figure 1. General Structure of Piperidin-4-one



piperidinone



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